molecular formula C13H18O2 B7876751 4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol

4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol

Cat. No.: B7876751
M. Wt: 206.28 g/mol
InChI Key: NTNHZESPEVVWCK-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol is an organic compound that features a unique structure combining an indane moiety with a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol typically involves the reaction of 2,3-dihydro-1H-indene-5-ol with 4-chlorobutan-1-ol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the indene derivative attacks the carbon atom bearing the chlorine atom in 4-chlorobutan-1-ol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 4-(2,3-dihydro-1H-inden-5-yloxy)butanal or 4-(2,3-dihydro-1H-inden-5-yloxy)butanone.

    Reduction: Formation of 4-(2,3-dihydro-1H-inden-5-yloxy)butane.

    Substitution: Formation of 4-(2,3-dihydro-1H-inden-5-yloxy)butyl halides or amines.

Scientific Research Applications

4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxyhydrindene
  • 5-Hydroxyindan
  • 5-Indanol
  • Indanol-5
  • Indan-5-ol

Comparison

Compared to these similar compounds, 4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol is unique due to the presence of the butanol chain, which can significantly alter its chemical properties and biological activities. This structural difference can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yloxy)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c14-8-1-2-9-15-13-7-6-11-4-3-5-12(11)10-13/h6-7,10,14H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNHZESPEVVWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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